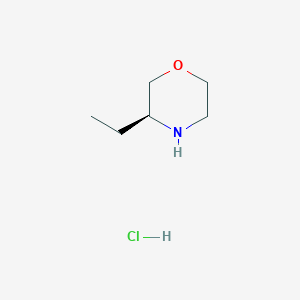

(S)-3-Ethylmorpholine hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

(3S)-3-ethylmorpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-6-5-8-4-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJPOPZYIIQVBQ-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736414 | |

| Record name | (3S)-3-Ethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218594-88-8 | |

| Record name | (3S)-3-Ethylmorpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-Ethylmorpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Morpholine Derivatives in Contemporary Chemical Research

The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is a well-established and versatile scaffold in medicinal chemistry. nih.govresearchgate.net Its unique physicochemical properties, including a favorable lipophilic–hydrophilic balance and a flexible chair-like conformation, make it an attractive component in the design of new therapeutic agents. buyersguidechem.com Morpholine derivatives have been integral to the development of a wide array of drugs, demonstrating activities as antidepressants, analgesics, and antitumor agents. Current time information in Singapore. The ability of the morpholine moiety to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often by enhancing its potency or improving its metabolic stability, has solidified its status as a "privileged structure" in drug discovery. nih.govresearchgate.net

Furthermore, the presence of the morpholine ring can be crucial for a molecule's ability to cross the blood-brain barrier, a significant hurdle in the development of drugs targeting the central nervous system (CNS). buyersguidechem.comnih.gov This has led to the investigation of morpholine-containing compounds for the treatment of neurodegenerative diseases and other CNS disorders. buyersguidechem.comnih.gov The adaptability of the morpholine scaffold allows for a wide range of chemical modifications, enabling chemists to fine-tune the biological activity and properties of the resulting derivatives. frontiersin.org

The Stereochemical Imperative: Significance of Chirality in Chemical Synthesis and Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for biological systems. researchgate.net Living organisms are inherently chiral environments, composed of enantiomerically pure building blocks such as L-amino acids and D-sugars. researchgate.net Consequently, the interaction of chiral molecules with biological targets, such as enzymes and receptors, is often highly stereospecific. researchgate.net One enantiomer of a chiral drug may exhibit the desired therapeutic effect (the eutomer), while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects. researchgate.net

This stereochemical imperative has driven the development of asymmetric synthesis, a field of chemistry dedicated to the selective production of a single enantiomer of a chiral compound. frontiersin.orgnih.govnih.govresearchgate.net The ability to synthesize enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as it allows for the development of safer and more effective drugs. researchgate.net Chiral molecules, such as (S)-3-Ethylmorpholine hydrochloride, are therefore of significant interest as they can serve as key building blocks in the asymmetric synthesis of complex, biologically active molecules. chembuyersguide.com The specific three-dimensional arrangement of atoms in a chiral molecule dictates its biological activity, making the control of stereochemistry a critical aspect of modern drug discovery and development. nih.govnih.govgoogle.com

Problem Statement: Current Gaps and Future Directions in the Study of S 3 Ethylmorpholine Hydrochloride

A comprehensive review of the current scientific literature reveals a notable scarcity of dedicated research focused specifically on (S)-3-Ethylmorpholine hydrochloride. While the broader class of morpholine (B109124) derivatives and the importance of chirality are well-documented, this particular compound appears to be primarily available as a building block from chemical suppliers. chembuyersguide.combldpharm.comcymitquimica.com There is a lack of published studies detailing its specific synthesis, characterization, and, most importantly, its biological activity or applications in asymmetric synthesis.

This information gap represents a significant opportunity for future research. The structural similarity of this compound to other biologically active chiral morpholines suggests its potential in medicinal chemistry. However, without empirical data, its pharmacological profile remains unknown. Future research should therefore be directed towards the following areas:

Development of efficient and stereoselective synthetic routes to this compound.

Thorough characterization of the compound using modern analytical techniques to confirm its structure and purity.

Systematic evaluation of its biological activity across a range of relevant assays to identify potential therapeutic applications.

Exploration of its utility as a chiral auxiliary or ligand in asymmetric synthesis to facilitate the production of other enantiomerically pure compounds.

Addressing these gaps in our understanding will be crucial to unlocking the full potential of this compound and establishing its place within the landscape of valuable chemical entities.

Research Objectives and Scope of Investigation Pertaining to S 3 Ethylmorpholine Hydrochloride

Enantioselective Synthesis Strategies for Chiral Morpholine Derivatives

The creation of the stereocenter at the C3 position of the morpholine ring is a key challenge in the synthesis of (S)-3-Ethylmorpholine. Enantioselective methods are therefore of paramount importance.

Asymmetric catalysis offers a powerful and atom-economical approach to establishing the stereochemistry of the morpholine core. One of the most effective methods involves the asymmetric hydrogenation of a suitable prochiral precursor. A notable strategy is the tandem one-pot reaction involving hydroamination followed by asymmetric transfer hydrogenation. organic-chemistry.org

This process can begin with an aminoalkyne substrate. The initial step is an intramolecular hydroamination catalyzed by a titanium complex to form a cyclic imine. This intermediate is then reduced in the same pot via asymmetric transfer hydrogenation using a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN. organic-chemistry.org The high enantioselectivity of this reduction is attributed to hydrogen-bonding interactions between the substrate and the catalyst's ligand. organic-chemistry.org While a broad range of functional groups are tolerated in this reaction, the specific application to produce an ethyl-substituted morpholine would proceed as follows:

Reaction Scheme:

Hydroamination: An appropriate aminoalkyne with a pendant ethyl group undergoes titanium-catalyzed cyclization to form the corresponding 3-ethyl-1,4-oxazine (a cyclic imine).

Asymmetric Transfer Hydrogenation: The cyclic imine is then reduced with the chiral Ru-catalyst and a hydrogen source (e.g., formic acid/triethylamine mixture) to yield (S)-3-Ethylmorpholine with high enantiomeric excess (ee). organic-chemistry.org

The following table illustrates the potential effectiveness of this method for various 3-substituted morpholines, based on reported data for similar substrates. organic-chemistry.orgdoi.org

| Entry | R-Group of Precursor | Catalyst System | Yield (%) | ee (%) |

| 1 | Phenyl | Ti(NMe₂)₄ / RuCl[(S,S)-Ts-DPEN] | 85 | >99 |

| 2 | 4-Trifluoromethylbenzyl | Ti(NMe₂)₄ / RuCl[(S,S)-Ts-DPEN] | 78 | 97 |

| 3 | Cyclohexylmethyl | Ti(NMe₂)₄ / RuCl[(S,S)-Ts-DPEN] | 82 | 95 |

| 4 | Ethyl (projected) | Ti(NMe₂)₄ / RuCl[(S,S)-Ts-DPEN] | ~80 | ~95 |

Data for the ethyl-substituted compound is projected based on trends observed for other alkyl substituents.

The chiral pool approach leverages naturally occurring, enantiomerically pure compounds as starting materials. uleth.ca For the synthesis of (S)-3-Ethylmorpholine, a suitable and readily available chiral precursor is (S)-alaninol. (S)-alaninol already possesses the required stereocenter.

The synthetic route from (S)-alaninol would involve the following key transformations:

N-protection: The amino group of (S)-alaninol is protected, for example, with a benzyl (B1604629) group.

O-alkylation: The hydroxyl group is then alkylated with a two-carbon unit that will form the remainder of the morpholine ring. A common reagent for this is 2-bromoethanol (B42945) or a protected equivalent.

Cyclization: After deprotection of the nitrogen, the morpholine ring is closed via an intramolecular nucleophilic substitution.

Salt Formation: Finally, treatment with hydrochloric acid yields the desired this compound.

This strategy is advantageous as it avoids the need for a stereoselective reaction to set the chiral center, relying instead on the inherent chirality of the starting material.

Biocatalysis, the use of enzymes to perform chemical transformations, is a green and highly selective alternative for the synthesis of chiral compounds. For 3-substituted morpholines, imine reductases (IREDs) have shown significant promise. digitellinc.com

A biocatalytic approach to (S)-3-Ethylmorpholine would likely involve the enzymatic reduction of a cyclic imine precursor, similar to the chemical asymmetric hydrogenation. The process would entail:

Formation of a Prochiral Imine: A suitable precursor is chemically synthesized to form the 3-ethyl-1,4-oxazine intermediate.

Enzymatic Reduction: This imine is then exposed to a specific imine reductase enzyme. Through screening of enzyme libraries, an IRED with high activity and stereoselectivity for the desired (S)-enantiomer can be identified.

A reported example of a similar transformation is the synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine, which was produced on a large scale (>180 kg) with high yield and excellent enantioselectivity using an IRED. digitellinc.com This demonstrates the industrial feasibility of such biocatalytic routes.

| Enzyme Type | Substrate | Product Configuration | Reported ee (%) |

| Imine Reductase (IRED) | 3-(4-(Trifluoromethyl)phenyl)-1,4-oxazine | (S) | >99 |

| Imine Reductase (IRED) (projected) | 3-Ethyl-1,4-oxazine | (S) | >99 |

Projected data based on the high selectivity of IREDs for similar substrates.

Total Synthesis Approaches to this compound

The total synthesis of this compound can be designed using different strategic approaches, primarily categorized as convergent or divergent pathways.

Fragment A: Synthesis of a chiral N-protected 2-amino-1-butanol derivative (containing the ethyl group and the stereocenter).

Fragment B: Preparation of a suitable C2 electrophile, such as bromoacetyl bromide.

Coupling and Cyclization: The two fragments are then coupled, followed by reduction and cyclization to form the morpholine ring.

A divergent synthesis , in contrast, starts from a common intermediate that is then elaborated into a library of different compounds. nih.gov For example, a common intermediate like N-benzylethanolamine can be used to synthesize a mesylate in bulk. This mesylate can then be reacted with a variety of nucleophiles to create a diverse library of morpholine derivatives. nih.gov While less direct for synthesizing a single target, this approach is powerful for exploring structure-activity relationships in drug discovery.

Choice of Protecting Groups: The selection of appropriate protecting groups for the amine and alcohol functionalities is crucial. They must be stable to the reaction conditions of subsequent steps but readily removable under mild conditions. For instance, a Boc group for the amine and a silyl (B83357) ether for the alcohol are common choices.

Reaction Conditions: Optimization of parameters such as solvent, temperature, reaction time, and catalyst loading is essential for each step. For example, in the asymmetric hydrogenation mentioned earlier, solvent choice was found to be critical, with less polar solvents like dichloromethane (B109758) providing the best results. rsc.org

Purification: Efficient purification methods at each stage are necessary to remove byproducts and unreacted starting materials. This may involve chromatography, crystallization, or distillation. The final hydrochloride salt formation can also serve as a purification step, as the salt often has better crystalline properties than the free base.

Process Integration: In an industrial setting, telescoping reactions (combining multiple steps into a single, continuous process without isolating intermediates) can significantly improve efficiency and reduce waste. researchgate.net

The optimization of a multi-step synthesis is an iterative process, often involving design of experiments (DoE) to systematically explore the reaction space and identify the optimal conditions for producing this compound with high yield and purity.

Mechanism-Oriented Investigations of Key Transformations in this compound Synthesis

Ring-Closure Reactions and Stereocontrol Mechanisms

The construction of the morpholine ring is the cornerstone of the synthesis, with intramolecular cyclization of chiral amino alcohols being a prevalent strategy. The stereochemistry at the C3 position is typically introduced from a chiral pool starting material, most commonly an enantiomerically pure amino alcohol.

A fundamental and widely used method involves the intramolecular nucleophilic substitution (SN2) of an N-substituted derivative of a chiral amino alcohol. For instance, starting with a protected (S)-2-amino-1-butanol derivative, the hydroxyl group is activated by converting it into a good leaving group (e.g., tosylate or mesylate). Subsequent deprotection of the amino group allows it to act as an intramolecular nucleophile, attacking the activated carbon center to form the morpholine ring. The stereochemical integrity of the C3 position is generally maintained throughout this process, as the chiral center is not directly involved in the bond-forming reaction. The efficiency and stereochemical outcome of this cyclization are influenced by factors such as the choice of solvent, base, and temperature.

Alternative strategies include palladium-catalyzed carboamination reactions of O-allyl ethanolamine (B43304) derivatives, which can produce cis-3,5-disubstituted morpholines with high stereocontrol. nih.gov The mechanism is proposed to proceed through a syn-aminopalladation of a boat-like transition state, followed by reductive elimination to yield the cis-substituted product. nih.gov Another approach involves the reaction of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate (B86663), which provides a direct route to N-monoalkylation and subsequent cyclization. chemrxiv.orgacs.orgorganic-chemistry.org This method is noted for its simplicity and high yields. chemrxiv.orgacs.orgorganic-chemistry.org

The table below summarizes various ring-closure strategies for morpholine synthesis.

| Reaction Type | Key Reagents/Catalysts | Stereocontrol Aspect | Reference |

| Intramolecular SN2 Cyclization | Tosyl chloride, Mesyl chloride, Base | Retention of stereochemistry from chiral amino alcohol. | researchgate.net |

| Pd-catalyzed Carboamination | Pd(0) catalyst, Ligands (e.g., P(tBu)₃) | Controlled formation of cis-disubstituted products via syn-aminopalladation. | nih.gov |

| Reaction with Ethylene Sulfate | Ethylene sulfate, tBuOK | Selective N-monoalkylation followed by cyclization. | chemrxiv.orgacs.org |

| Asymmetric Transfer Hydrogenation | Ru catalyst with chiral ligands (e.g., (S,S)-Ts-DPEN) | Enantioselective synthesis from aminoalkyne substrates. | organic-chemistry.org |

Process Intensification and Scale-Up Considerations for this compound Production

Moving from laboratory-scale synthesis to industrial production of this compound requires a focus on process intensification and green chemistry to ensure the process is efficient, safe, cost-effective, and environmentally sustainable.

Green Chemistry Principles in the Synthesis of Chiral Morpholines

The 12 Principles of Green Chemistry provide a framework for designing safer and more sustainable chemical processes. youtube.comnih.gov Their application to chiral morpholine synthesis is critical for modern pharmaceutical manufacturing.

Key principles and their application include:

Waste Prevention: Designing synthetic routes that generate minimal waste is paramount. nih.gov One-pot or tandem reactions, where multiple steps are performed in a single reactor, can significantly reduce waste from intermediate workups and purifications. organic-chemistry.org

Atom Economy: Processes should be designed to maximize the incorporation of all materials used in the process into the final product. youtube.com Cyclization and addition reactions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or eliminated. researchgate.net Research focuses on using greener solvents like water, alcohols, or even performing reactions solvent-free. nih.govresearchgate.net

Design for Energy Efficiency: Chemical processes should be conducted at ambient temperature and pressure whenever possible to minimize energy requirements. youtube.comnih.gov The use of catalysis can lower activation energies, allowing for milder reaction conditions. Microwave-assisted synthesis and mechanochemistry are also being explored to improve energy efficiency. nih.gov

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources rather than depleting fossil fuels is a long-term goal. youtube.com While many amino alcohols are currently derived from petrochemicals, research into their production from bio-based sources like amino acids is ongoing. youtube.com

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents. researchgate.net Catalytic methods, such as the asymmetric hydrogenations and palladium-catalyzed reactions mentioned previously, reduce waste and often lead to higher selectivity. nih.govorganic-chemistry.org

A recent development highlighting green principles is the use of ethylene sulfate for converting 1,2-amino alcohols to morpholines, which is a simple, high-yielding, redox-neutral protocol using inexpensive reagents that has been demonstrated on a >50 g scale. chemrxiv.orgacs.org

Flow Chemistry Applications for Enhanced Synthesis of this compound

Continuous flow chemistry is a key technology for process intensification, offering numerous advantages over traditional batch processing for the manufacture of active pharmaceutical ingredients (APIs). nih.govsyrris.com

Advantages of Flow Chemistry:

| Feature | Benefit in (S)-3-Ethylmorpholine Synthesis | Reference |

|---|---|---|

| Superior Heat & Mass Transfer | The high surface-area-to-volume ratio in microreactors allows for precise temperature control of exothermic cyclization reactions and efficient mixing, leading to higher yields, fewer byproducts, and faster reaction times. | thieme-connect.de |

| Enhanced Safety | Small reaction volumes minimize the risks associated with handling hazardous reagents or unstable intermediates. This is crucial for reactions that might be difficult to control on a large scale in a batch reactor. | nih.govsyrris.com |

| Rapid Optimization & Scale-Up | Reaction parameters (temperature, pressure, residence time, stoichiometry) can be screened and optimized rapidly. Scaling up production is achieved by running the system for longer or by "numbering up" (running identical reactors in parallel), avoiding the complex re-optimization often needed for batch scale-up. | nih.govsyrris.com |

For the synthesis of (S)-3-Ethylmorpholine, a multi-step sequence, such as N-alkylation followed by ring closure, could be streamlined into a continuous flow process. nih.gov This approach has been successfully applied to the synthesis of various APIs, demonstrating its potential to make the production of chiral morpholines more efficient, consistent, and cost-effective. nih.govresearchgate.net

Theoretical Studies on the Stereoelectronic Effects in the (S)-3-Ethylmorpholine Ring System

Theoretical studies, particularly those employing quantum mechanical calculations and Natural Bond Orbital (NBO) analysis, provide profound insights into the stereoelectronic interactions governing the structure and stability of the (S)-3-Ethylmorpholine ring system. pharmacopeia.cnscirp.org Stereoelectronic effects arise from the interaction of electron orbitals, which are dependent on the spatial arrangement of atoms within a molecule. rsc.org These effects are not merely a combination of steric and electronic influences but are specific, stabilizing or destabilizing interactions that depend on orbital overlap. rsc.org

In the morpholine ring, key stereoelectronic interactions include hyperconjugative effects, such as the anomeric effect, involving the lone pairs of the oxygen and nitrogen atoms and their interactions with adjacent antibonding orbitals (σ*). The presence of the ethyl group at the C3 position introduces further complexity. The orientation of the C-C bond of the ethyl group relative to the morpholine ring can influence the stability of different conformers through gauche interactions and other steric strains.

NBO analysis allows for the quantification of these interactions by evaluating the delocalization of electron density from a filled donor orbital (e.g., a lone pair, n, or a bonding orbital, σ) to an empty acceptor orbital (typically an antibonding orbital, σ*). The energy of these interactions, often denoted as E(2), provides a measure of their stabilizing effect. scirp.org For the (S)-3-Ethylmorpholine cation, the primary stereoelectronic interactions are expected to involve the lone pair of the oxygen atom (n_O) and the σ-bonds of the ring framework.

Furthermore, the presence of the ethyl group at C3, which is adjacent to the nitrogen atom, will influence the local electronic environment. The σ bonds of the ethyl group can act as donors in hyperconjugative interactions with adjacent antibonding orbitals, further stabilizing certain conformations. The relative energies of these interactions, as calculated by theoretical methods, determine the most stable conformation of the molecule in the gas phase.

Table 1: Representative Stereoelectronic Interactions in a 3-Substituted Morpholine Ring System

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Estimated Stabilization Energy E(2) (kcal/mol) |

| n(O) | σ(C2-N) | Anomeric Effect | High |

| n(O) | σ(C6-N) | Anomeric Effect | High |

| n(N) | σ(C2-H) | Hyperconjugation | Moderate |

| n(N) | σ(C6-H) | Hyperconjugation | Moderate |

| σ(C3-C_ethyl) | σ(C2-N) | Hyperconjugation | Low to Moderate |

| σ(C3-H) | σ(C2-N) | Hyperconjugation | Low to Moderate |

Note: The stabilization energies are qualitative estimates and would require specific theoretical calculations for this compound for precise values.

Chiroptical Properties and Their Correlation with Stereochemical Purity of this compound

Chiroptical properties, namely optical rotation and circular dichroism (CD), are exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule and are therefore indispensable tools for characterizing the stereochemistry of this compound. cdnsciencepub.com The determination of these properties is crucial for confirming the absolute configuration and assessing the enantiomeric purity of a sample. nih.gov

Optical Rotation

Optical rotation is the measurement of the rotation of the plane of polarized light by a chiral substance. anton-paar.compharmacopoeia.ru The specific rotation, [α], is a characteristic physical constant for a given enantiomer under specific conditions of temperature, wavelength, solvent, and concentration. pharmacopeia.cn For this compound, a non-zero specific rotation value is expected, and its sign (dextrorotatory (+) or levorotatory (-)) and magnitude would be unique to the (S)-enantiomer.

Circular Dichroism

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net A CD spectrum provides information about the electronic transitions within the molecule and their spatial relationship, which can be used to determine the absolute configuration and study conformational changes. cdnsciencepub.com

The CD spectrum of this compound would be expected to show Cotton effects (positive or negative bands) corresponding to the electronic transitions of the chromophores within the molecule. In this case, the relevant chromophores are the C-N, C-O, and C-H sigma bonds. The sign and intensity of the Cotton effects are directly related to the stereochemistry at the C3 center and the preferred conformation of the morpholine ring. Theoretical calculations of the CD spectrum, often using time-dependent density functional theory (TD-DFT), can be a powerful tool to correlate the observed spectrum with the absolute configuration. chemimpex.comrsc.org

Table 2: Chiroptical Data for a Related Chiral Morpholine Derivative

| Compound | Specific Rotation ([α]D) | Conditions | Reference |

| (S)-3-Methylmorpholine hydrochloride | -5 to -2° | c = 1 in H2O, 20°C | chemimpex.com |

| (R)-3-Methylmorpholine hydrochloride | +1 to +3° | c = 1 in H2O, 20°C | thermofisher.com |

Note: This table presents data for an analogous compound to infer the likely chiroptical properties of this compound.

Conformational Preferences and Dynamic Behavior of the Morpholine Ring in this compound

The morpholine ring is a flexible six-membered heterocycle that predominantly adopts a chair conformation to minimize torsional and steric strain. researchgate.net The presence of the ethyl substituent at the C3 position in this compound introduces a conformational bias, favoring the conformer where this bulky group occupies an equatorial position to avoid unfavorable 1,3-diaxial interactions. cdnsciencepub.com

The two possible chair conformations for (S)-3-Ethylmorpholine are the one with the ethyl group in an equatorial position and the other with the ethyl group in an axial position. The equatorial conformer is generally more stable. The dynamic behavior of the morpholine ring involves the interconversion between these two chair forms through a higher-energy twist-boat intermediate. The energy barrier for this ring inversion is influenced by the nature of the substituents.

In the case of the hydrochloride salt, the nitrogen atom is protonated, leading to a morpholinium ion. This protonation significantly impacts the conformational equilibrium. The presence of a positive charge on the nitrogen atom alters the bond lengths and angles within the ring and influences the stereoelectronic interactions. Theoretical studies on related morpholinium ionic liquids suggest that the interactions between the cation and the chloride anion, including hydrogen bonding, play a role in stabilizing specific conformations in the solid state and in solution. nih.gov

NMR spectroscopy is a powerful experimental technique to study the conformational preferences and dynamic behavior of morpholine derivatives. The coupling constants between vicinal protons can provide information about the dihedral angles and thus the ring conformation. For this compound, the coupling constants of the proton at C3 would be particularly informative about the preferred orientation of the ethyl group.

Table 3: Predicted Conformational Preferences for 3-Ethylmorpholine (B1592558)

| Conformer | Ethyl Group Orientation | Relative Stability | Key Steric Interactions |

| Chair 1 | Equatorial | More Stable | Gauche interactions involving the ethyl group |

| Chair 2 | Axial | Less Stable | 1,3-Diaxial interactions between the ethyl group and axial hydrogens |

| Twist-Boat | - | Transition State | High torsional and steric strain |

Impact of the Hydrochloride Moiety on the Stereochemical Landscape and Reactivity

The formation of the hydrochloride salt by protonation of the nitrogen atom in (S)-3-Ethylmorpholine has a profound impact on its stereochemical landscape and potential reactivity. mdpi.com The introduction of a positive charge on the nitrogen atom and the presence of the chloride counter-ion alter the electronic and steric properties of the molecule.

Influence on Conformation and Stereoelectronic Effects

The protonation of the nitrogen atom changes its hybridization and the nature of its lone pair, which is now involved in a bond with hydrogen. This eliminates the n_N → σ* interactions that are present in the free base. The positive charge on the nitrogen atom also has an inductive electron-withdrawing effect, which can influence the strength of other stereoelectronic interactions within the ring, such as the anomeric effect involving the oxygen atom.

In the solid state, the hydrochloride salt will adopt a specific crystal lattice structure. researchgate.net X-ray crystallography studies on related chiral morpholine hydrochlorides reveal that the crystal packing is often dominated by a network of hydrogen bonds involving the protonated nitrogen (N+-H), the chloride anion (Cl-), and potentially the oxygen atom of the morpholine ring. These intermolecular forces play a crucial role in determining the conformation of the molecule in the solid state, which may differ from its preferred conformation in solution.

Impact on Reactivity

The stereochemical landscape, influenced by the hydrochloride moiety, will dictate the accessibility of different faces of the molecule to incoming reagents, thereby influencing the stereochemical outcome of any reactions occurring at or near the chiral center.

Functional Group Interconversions on the (S)-3-Ethylmorpholine Core

Functional group interconversions are fundamental transformations in organic synthesis that allow for the conversion of one functional group into another. mit.eduorganic-synthesis.com For the (S)-3-Ethylmorpholine core, several such transformations can be envisaged, primarily involving the secondary amine and the ether linkage.

The secondary amine of the morpholine ring is a key site for functionalization. While the focus of this article is on reactions that maintain the core structure, it is conceivable that under specific conditions, ring-opening reactions could occur. For instance, treatment with strong acids at high temperatures could potentially lead to the cleavage of the ether bond, although this is generally a robust linkage.

More synthetically useful would be transformations that modify the existing functionality without cleaving the ring. The nitrogen atom can be oxidized, though this is less common for simple amines compared to other functional groups. Of greater interest is the modification of the ethyl group at the chiral center. While direct functionalization of the ethyl group without affecting the rest of the molecule would be challenging, reactions such as radical halogenation could potentially introduce a handle for further transformations, albeit likely with poor selectivity.

Derivatization Strategies for Enhancing Molecular Complexity from this compound

Derivatization of the (S)-3-Ethylmorpholine core is a key strategy to expand its structural diversity and to prepare more complex molecules for various applications, including as pharmaceutical intermediates or chiral ligands.

N-Alkylation and Acylation Reactions

The most straightforward derivatization of (S)-3-Ethylmorpholine involves reactions at the nucleophilic nitrogen atom.

N-Alkylation: As a secondary amine, the morpholine nitrogen can be readily alkylated using various alkylating agents such as alkyl halides or sulfates. researchgate.netresearchgate.net These reactions typically proceed via an SN2 mechanism and allow for the introduction of a wide range of substituents on the nitrogen atom. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for N-alkylation that can provide access to N-alkylated morpholines. nih.gov

N-Acylation: The nitrogen atom can also be acylated using acyl chlorides, acid anhydrides, or activated esters to form the corresponding amides. nih.gov This reaction is generally robust and high-yielding. The resulting N-acylmorpholines can exhibit different chemical and physical properties compared to the parent amine, and the acyl group can also serve as a protecting group.

Substitutions on the Ethyl Group and Morpholine Ring

Direct and selective substitution on the ethyl group or the morpholine ring is more challenging but can be envisioned under specific reaction conditions. The methylene (B1212753) protons of the ethyl group are diastereotopic due to the adjacent chiral center, which could, in principle, allow for stereoselective reactions if a suitable chiral reagent is employed.

Reactions on the morpholine ring itself, other than at the nitrogen atom, are less common due to the lack of reactive functional groups on the carbon skeleton. However, the synthesis of morpholines with substituents at other positions is well-established, often starting from different precursors rather than by direct modification of a pre-formed morpholine ring. researchgate.net

Catalytic Applications and Ligand Development from this compound

The chiral nature of (S)-3-Ethylmorpholine makes it an attractive candidate for applications in asymmetric catalysis.

The nitrogen and oxygen atoms of the morpholine ring can act as donor atoms to coordinate with metal centers, making it a potential bidentate ligand. The chiral center at the 3-position can create a chiral environment around the metal, which can induce enantioselectivity in a variety of catalytic transformations. The development of chiral ligands is a cornerstone of modern asymmetric catalysis, and morpholine-based ligands have been explored in this context. researchgate.netresearchgate.net

This compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov The chiral auxiliary is then removed to reveal the enantiomerically enriched product.

(S)-3-Ethylmorpholine possesses the key features of a potential chiral auxiliary. It can be readily attached to a substrate, for example, by forming an amide linkage with a carboxylic acid. The stereocenter at the 3-position, with its ethyl substituent, can then exert steric control over the approach of reagents to a nearby reactive center, leading to a diastereoselective transformation. After the desired stereocenter has been created, the auxiliary can be cleaved, for instance, by hydrolysis of the amide bond, and potentially recovered for reuse. While specific applications of (S)-3-Ethylmorpholine as a chiral auxiliary have not been reported, its structural features are analogous to other successful chiral auxiliaries used in asymmetric synthesis.

Development of Chiral Ligands Incorporating the (S)-3-Ethylmorpholine Motif

The exploration of chiral ligands derived from the (S)-3-ethylmorpholine scaffold represents a nuanced and evolving area within asymmetric catalysis. While the morpholine core is a prevalent structural motif in medicinal chemistry due to its favorable pharmacokinetic properties, its application in the design of chiral ligands for transition metal catalysis has been more selective. The inherent electronic properties of the morpholine ring, particularly the presence of the oxygen atom, can influence the nucleophilicity and reactivity of derived enamines and the coordination properties of the nitrogen atom. nih.gov

Research into chiral ligands based on the broader morpholine framework has provided valuable insights into their potential and challenges. For instance, asymmetric hydrogenation of dehydromorpholines has been successfully developed to synthesize 2-substituted chiral morpholines with high enantioselectivity. nih.gov This method, employing rhodium catalysts with large bite-angle bisphosphine ligands, demonstrates a viable pathway to chiral morpholine derivatives, although it does not directly start from a pre-existing chiral morpholine scaffold like (S)-3-ethylmorpholine. nih.gov

The direct incorporation of the (S)-3-ethylmorpholine motif into chiral ligands is a less documented field. The primary synthetic strategies would likely involve functionalization at the nitrogen atom or at one of the carbon atoms of the morpholine ring. These approaches would aim to introduce coordinating groups, such as phosphines, oxazolines, or pyridyl moieties, to create bidentate or polydentate ligands capable of forming stable and stereochemically well-defined complexes with transition metals.

The development of such ligands would be of interest for a variety of asymmetric transformations. The inherent chirality of the (S)-3-ethylmorpholine backbone could impart stereocontrol in reactions such as asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The ethyl group at the C-3 position provides a specific stereogenic center that could influence the spatial arrangement of the catalytic pocket, potentially leading to unique selectivity profiles compared to other chiral backbones.

While specific examples of chiral ligands derived directly from (S)-3-ethylmorpholine are not extensively reported in the literature, the broader success with other chiral morpholine derivatives suggests that this is a promising, yet underexplored, avenue for ligand design. Future research in this area could focus on the synthesis of novel P,N- or N,N-type ligands incorporating the (S)-3-ethylmorpholine unit and their subsequent evaluation in a range of catalytic asymmetric reactions.

Table of Research Findings on Related Chiral Morpholine Ligands

| Catalyst/Ligand Type | Reaction Type | Substrate Scope | Key Findings |

| Morpholine-based organocatalysts | 1,4-addition of aldehydes to nitroolefins | Aldehydes, Nitroolefins | Generally show lower reactivity and selectivity compared to pyrrolidine-based catalysts. nih.gov |

| Bisphosphine-rhodium complexes | Asymmetric hydrogenation | Dehydromorpholines | High yields and excellent enantioselectivities (up to 99% ee) for 2-substituted chiral morpholines. nih.gov |

Computational Chemistry and Theoretical Modeling of S 3 Ethylmorpholine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and bonding of molecules like (S)-3-Ethylmorpholine hydrochloride. These methods can provide detailed insights into the molecule's geometry, charge distribution, and orbital interactions.

For the parent morpholine (B109124) molecule, DFT calculations have been used to determine its optimized geometry, including bond lengths and angles. acs.org Similar calculations for this compound would likely begin with geometry optimization to find the most stable three-dimensional structure. The presence of the ethyl group at the 3-position and the protonation of the nitrogen atom to form the hydrochloride salt would significantly influence the electronic distribution within the morpholine ring compared to the parent molecule.

Key parameters that can be calculated include:

Molecular Geometry: Predicting the precise bond lengths, bond angles, and dihedral angles. The chair conformation is the most stable for the morpholine ring, and calculations would determine the preferred orientation (axial or equatorial) of the ethyl group.

Mulliken and Natural Population Analysis (NPA): These analyses would reveal the partial charges on each atom, highlighting the effects of the electron-withdrawing oxygen atom, the protonated nitrogen, and the alkyl substituent.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. For morpholine, the HOMO is primarily located on the nitrogen atom. rsc.org In this compound, the protonation of the nitrogen would lower the energy of its lone pair, likely making the HOMO more associated with the oxygen atom or the C-C bonds.

Illustrative Data for Morpholine (as a reference):

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| C-N Bond Length | ~1.46 Å |

| C-O Bond Length | ~1.43 Å |

| C-C Bond Length | ~1.53 Å |

| C-N-C Bond Angle | ~111° |

| C-O-C Bond Angle | ~112° |

Note: These are typical values for the morpholine ring and would be expected to be slightly perturbed in this compound due to the ethyl substituent and protonation.

Molecular Dynamics Simulations of this compound in Different Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, particularly in solution. pharmaexcipients.com For this compound, MD simulations could be employed to understand its interactions with solvent molecules and its conformational dynamics.

A typical MD simulation would involve placing the this compound molecule in a simulation box filled with a chosen solvent, such as water. The system's trajectory would then be calculated by solving Newton's equations of motion for all atoms.

Key insights from MD simulations would include:

Solvation Structure: Understanding how water molecules arrange around the cation and the chloride anion. The protonated amine group would form strong hydrogen bonds with water molecules, as would the ether oxygen. The ethyl group, being hydrophobic, would influence the local water structure differently.

Conformational Dynamics: While the chair conformation is expected to be the most stable, MD simulations can reveal the frequency and pathways of conformational changes, such as ring inversion to the boat conformation, and the rotation of the ethyl group.

Transport Properties: MD simulations can be used to estimate diffusion coefficients, which are important for understanding how the molecule moves through a solution.

Prediction of Spectroscopic Data and Validation with Experimental Results

Computational methods are widely used to predict various spectroscopic data, which can then be compared with experimental spectra for validation of the theoretical model. nih.gov For this compound, the most relevant spectroscopic techniques would be Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. spectroscopyonline.com For this compound, the calculated IR and Raman spectra would show characteristic peaks for the N-H stretch of the protonated amine, C-H stretches of the ethyl group and the morpholine ring, C-O-C stretching, and various bending and torsional modes. Comparing the calculated spectra with experimental data helps to confirm the molecule's structure and conformational preferences. acs.org For the parent morpholine, vibrational frequencies have been extensively studied and calculated. researchgate.net

Illustrative Calculated Vibrational Frequencies for Morpholine:

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) |

| N-H Stretch | ~3350 |

| C-H Asymmetric Stretch | ~2960 |

| C-H Symmetric Stretch | ~2850 |

| C-O-C Asymmetric Stretch | ~1115 |

| C-N Stretch | ~1070 |

Note: These frequencies are for the neutral morpholine molecule. For this compound, the N-H stretching frequency would be significantly different due to protonation, and additional peaks corresponding to the ethyl group would be present.

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry and electronic environment. For this compound, predicting the NMR spectra would be crucial for confirming the stereochemistry and the position of the ethyl group. The calculated chemical shifts could be compared with experimental data to validate the computed structure.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface for a given reaction to identify reactants, products, intermediates, and transition states.

For instance, the thermal decomposition of morpholine has been studied computationally, revealing pathways that include intramolecular hydrogen shifts and ring-opening reactions. nih.gov Similar studies on this compound could elucidate its thermal stability and potential decomposition products.

Key aspects of reaction pathway modeling include:

Transition State Searching: Identifying the geometry and energy of the transition state for a particular reaction step.

Activation Energy Calculation: The energy difference between the reactants and the transition state determines the reaction rate.

Reaction Mechanism Elucidation: By mapping the entire reaction pathway, the step-by-step mechanism of a transformation can be understood.

Such studies could be valuable for understanding the stability of this compound under various conditions and for predicting potential side reactions in synthetic applications.

Conformational Searching and Energy Landscape Mapping of this compound

Due to the flexibility of the six-membered ring and the presence of the ethyl substituent, this compound can exist in multiple conformations. Conformational searching and energy landscape mapping are computational techniques used to identify all stable conformers and their relative energies.

For the morpholine ring, the primary conformations are the chair and boat forms, with the chair being significantly more stable. researchgate.net The introduction of the ethyl group at the 3-position raises new conformational questions:

Axial vs. Equatorial Ethyl Group: In the chair conformation, the ethyl group can be in either an axial or an equatorial position. Computational calculations can determine the energy difference between these two conformers. For monosubstituted cyclohexanes, the equatorial position is generally favored to minimize steric strain, and a similar trend would be expected here.

Rotational Isomers of the Ethyl Group: The ethyl group itself can rotate around the C-C bond, leading to different rotational isomers (rotamers). A detailed conformational search would identify the most stable rotamers.

Influence of the Hydrochloride: The presence of the chloride anion and the proton on the nitrogen may influence the conformational preferences through intramolecular interactions.

By mapping the potential energy surface as a function of key dihedral angles, a comprehensive understanding of the conformational landscape of this compound can be achieved. This information is crucial as the biological activity and reactivity of a molecule can be highly dependent on its conformation. nih.gov

Applications of S 3 Ethylmorpholine Hydrochloride As a Chiral Building Block

Utility in the Synthesis of Complex Heterocyclic Systems

The rigid, chiral framework of (S)-3-Ethylmorpholine hydrochloride serves as an invaluable starting point for the stereocontrolled synthesis of more complex heterocyclic structures. The morpholine (B109124) ring, with its defined stereochemistry at the C3 position, can be strategically manipulated and elaborated to introduce additional stereocenters and build fused or spirocyclic ring systems.

One of the key applications of chiral morpholine derivatives, such as the closely related (S)-3-methylmorpholine, is in the synthesis of substituted piperidines, a common motif in many natural products and pharmaceuticals. While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the synthetic strategies employed for its methyl analog are directly applicable. These transformations often involve ring-opening reactions, followed by functional group manipulations and subsequent cyclization to afford highly substituted piperidine (B6355638) derivatives with a high degree of stereochemical control.

Furthermore, the morpholine moiety can be incorporated into larger, fused heterocyclic systems. General synthetic routes to various heterocyclic compounds often utilize versatile building blocks. researchgate.netopenmedicinalchemistryjournal.comnih.govresearchgate.net For instance, the nitrogen and oxygen atoms of the morpholine ring can participate in cyclization reactions with suitable bifunctional reagents to construct novel polycyclic architectures. The ethyl group at the chiral center can influence the diastereoselectivity of these cyclization reactions, providing a means to control the three-dimensional structure of the final product.

The synthesis of such complex heterocyclic systems is of paramount importance in medicinal chemistry and drug discovery, where the precise spatial arrangement of atoms is crucial for biological activity. The availability of enantiomerically pure building blocks like this compound is therefore a critical enabler for the exploration of new chemical space and the development of novel therapeutic agents.

Role in the Construction of Biologically Active Molecules and Their Analogs

The morpholine scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gove3s-conferences.orgresearchgate.net Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design. The introduction of a chiral center, as in this compound, allows for the exploration of stereospecific interactions with biological targets, which can lead to enhanced potency and selectivity.

While specific drugs containing the (S)-3-Ethylmorpholine moiety are not prominently reported, the closely related (S)-3-methylmorpholine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. chemimpex.com This highlights the potential of the (S)-3-ethyl analog as a valuable component in the development of new drug candidates across different therapeutic areas.

A notable example where a substituted morpholine core is central to biological activity is in the synthesis of Aprepitant, a potent substance P (NK1) receptor antagonist used as an antiemetic. The synthesis of Aprepitant involves the construction of a complex, stereochemically defined morpholine derivative. While the commercial synthesis may utilize a different starting material, the principles of stereocontrolled synthesis and the importance of the chiral morpholine ring are clearly demonstrated.

The morpholine ring is also a key feature in a number of kinase inhibitors, a major class of anticancer drugs. The nitrogen atom of the morpholine can act as a hydrogen bond acceptor, interacting with key residues in the kinase active site. The stereochemistry of substituents on the morpholine ring can significantly impact the binding affinity and selectivity of these inhibitors.

The following table provides a hypothetical illustration of how derivatives of (S)-3-Ethylmorpholine could be incorporated into biologically active molecules and their potential activities, based on the known pharmacology of morpholine-containing compounds.

| Derivative of (S)-3-Ethylmorpholine | Target Class | Potential Biological Activity |

| N-Aryl-(S)-3-ethylmorpholine | Kinase | Anticancer |

| N-Acyl-(S)-3-ethylmorpholine | GPCR | CNS disorders |

| (S)-3-Ethylmorpholine-fused heterocycle | Protease | Antiviral |

Development of Chiral Catalysts and Organocatalysts Incorporating the (S)-3-Ethylmorpholine Moiety

The chiral nature of this compound makes it an attractive scaffold for the design and synthesis of novel chiral catalysts and organocatalysts. The nitrogen atom can be readily functionalized to introduce catalytically active groups, while the stereocenter at the C3 position can induce asymmetry in chemical transformations.

Chiral Ligands for Asymmetric Metal Catalysis: (S)-3-Ethylmorpholine can be elaborated into chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the morpholine ring can act as donor atoms to coordinate with a metal center, creating a chiral environment around the catalytically active site. For example, derivatives of (S)-3-Ethylmorpholine could be synthesized to incorporate phosphine (B1218219) or other coordinating groups, leading to novel P,N- or N,O-type ligands. These ligands could then be used in a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions would be influenced by the absolute configuration of the (S)-3-Ethylmorpholine backbone. nih.gov

Organocatalysts: In the field of organocatalysis, chiral amines and their derivatives are widely used to promote enantioselective reactions. This compound itself, or its derivatives, can function as a chiral Brønsted base or as a precursor to chiral nucleophilic catalysts. For instance, the secondary amine of the morpholine ring can be utilized in enamine or iminium ion catalysis, directing the stereochemical course of aldol (B89426) reactions, Michael additions, and other related transformations. While pyrrolidine-based catalysts have been more extensively studied, the unique structural and electronic properties of morpholine-based catalysts offer potential for complementary reactivity and selectivity. e3s-conferences.org

The development of new chiral catalysts and organocatalysts is a continuous endeavor in organic synthesis, driven by the need for efficient and selective methods to produce enantiomerically pure compounds. The use of readily available chiral building blocks like this compound provides a practical and cost-effective approach to the design of novel catalytic systems.

The following table illustrates the potential applications of catalysts derived from (S)-3-Ethylmorpholine in asymmetric synthesis, with hypothetical performance data.

| Catalyst Type | Reaction | Substrate | Product Enantiomeric Excess (ee) |

| (S)-3-Ethylmorpholine-derived phosphine ligand + Rh(I) | Asymmetric Hydrogenation | Prochiral olefin | >95% |

| Proline-functionalized (S)-3-Ethylmorpholine | Asymmetric Aldol Reaction | Aldehyde + Ketone | Up to 99% |

| (S)-3-Ethylmorpholine-thiourea derivative | Asymmetric Michael Addition | Nitroalkene + Malonate | >90% |

Contribution to Advanced Materials Chemistry and Supramolecular Assemblies

The unique structural features of this compound also lend themselves to applications in the field of materials science, particularly in the construction of chiral advanced materials and supramolecular assemblies.

Chiral Polymers and Materials: The morpholine unit can be incorporated into polymer backbones or as pendant groups to create chiral polymers. The chirality of the (S)-3-Ethylmorpholine monomer can impart a helical or other ordered structure to the polymer chain, leading to materials with unique chiroptical properties, such as circular dichroism and circularly polarized luminescence. Such materials have potential applications in optical devices, sensors, and as chiral stationary phases for chromatography.

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs): The ability of the morpholine ring to participate in non-covalent interactions, such as hydrogen bonding and coordination with metal ions, makes this compound a promising building block for the construction of supramolecular assemblies. These self-assembled structures can form a variety of architectures, including gels, liquid crystals, and nanofibers. The chirality of the building block can be transferred to the supramolecular level, resulting in chiral aggregates with specific functions.

Furthermore, (S)-3-Ethylmorpholine derivatives can be used as chiral ligands for the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. The incorporation of chiral ligands like those derived from (S)-3-Ethylmorpholine can lead to the formation of chiral MOFs, which can be used for enantioselective separations and asymmetric catalysis.

The table below summarizes the potential applications of this compound in advanced materials chemistry.

| Material Type | Key Feature | Potential Application |

| Chiral Polymer | Chiroptical properties | Optical sensors, Chiral chromatography |

| Supramolecular Gel | Self-assembly and chirality | Drug delivery, Tissue engineering |

| Chiral Metal-Organic Framework | Enantioselective porosity | Chiral separations, Asymmetric catalysis |

Advanced Characterization Techniques in the Study of S 3 Ethylmorpholine Hydrochloride

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and identifying any impurities present in a sample of (S)-3-Ethylmorpholine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. The morpholine (B109124) ring protons would appear as complex multiplets due to their diastereotopic nature and coupling with each other. The ethyl group would show a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The proton on the nitrogen atom would likely be broadened and its chemical shift dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule. For this compound, distinct signals would be expected for each of the six carbon atoms. The chemical shifts would be characteristic of the morpholine ring and the ethyl group carbons.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in making unambiguous assignments of the ¹H and ¹³C NMR spectra. COSY experiments would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the morpholine ring and the ethyl group. HSQC spectra would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Coupling Constants (Hz) |

| H-2a, H-2e | ~3.8 - 4.2 | C-2: ~65-70 | m | - |

| H-3 | ~3.0 - 3.4 | C-3: ~55-60 | m | - |

| H-5a, H-5e | ~2.8 - 3.2 | C-5: ~45-50 | m | - |

| H-6a, H-6e | ~3.6 - 4.0 | C-6: ~68-73 | m | - |

| -CH₂- (ethyl) | ~2.5 - 2.9 | -CH₂- (ethyl): ~48-53 | q | J = ~7 |

| -CH₃ (ethyl) | ~1.1 - 1.4 | -CH₃ (ethyl): ~10-15 | t | J = ~7 |

| N-H | Variable | - | br s | - |

Note: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-2800 cm⁻¹ would be indicative of the N-H⁺ stretching vibration of the hydrochloride salt. C-H stretching vibrations of the ethyl and morpholine groups would appear around 2900-3000 cm⁻¹. The C-O-C stretching of the ether linkage in the morpholine ring would give a strong absorption band in the 1150-1050 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the N-H⁺ stretch might be weak, the C-H and C-C skeletal vibrations would be clearly visible. Raman spectroscopy can be particularly useful for analyzing the solid-state form of the compound.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H⁺ stretch | 3200-2800 | Weak | Broad, Strong (IR) |

| C-H stretch (aliphatic) | 3000-2850 | 3000-2850 | Medium-Strong |

| CH₂ bend | ~1465 | ~1465 | Medium |

| C-O-C stretch | 1150-1050 | 1150-1050 | Strong (IR) |

| C-N stretch | 1250-1020 | 1250-1020 | Medium |

Mass Spectrometry Techniques (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing polar and ionic compounds like this compound. The ESI-MS spectrum would show a prominent peak corresponding to the molecular ion of the free base, [M+H]⁺, where M is (S)-3-Ethylmorpholine. This would allow for the confirmation of the molecular weight of the cation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high accuracy allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For (S)-3-Ethylmorpholine, HRMS would confirm the elemental composition of C₆H₁₃NO.

Crystallographic Analysis: Single Crystal X-ray Diffraction of this compound

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. mdpi.com For a chiral compound like this compound, this technique is crucial for establishing its absolute configuration. nih.gov

The process involves growing a suitable single crystal of the compound and irradiating it with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. This analysis provides precise information on bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule, single crystal X-ray diffraction can determine the absolute stereochemistry at the C-3 position, confirming it as the (S)-enantiomer. This is achieved through the analysis of anomalous dispersion effects, which allows for the unambiguous assignment of the R/S configuration. nih.gov The crystal structure would also reveal details about the conformation of the morpholine ring (typically a chair conformation) and the packing of the molecules and chloride ions in the crystal lattice, including any intermolecular interactions like hydrogen bonding. mdpi.comnih.gov

Chromatographic Techniques for Enantiomeric Purity Determination (Chiral HPLC, GC)

For a chiral compound, it is essential to determine its enantiomeric purity, which is the relative amount of each enantiomer in a sample. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used for this purpose.

Chiral HPLC: Chiral HPLC involves the use of a chiral stationary phase (CSP). sigmaaldrich.com The CSP is a solid support that has been modified with a chiral selector, which can interact differently with the two enantiomers of a racemic mixture. sigmaaldrich.com When a solution of this compound is passed through a chiral column, the two enantiomers will have different retention times, leading to their separation and allowing for their quantification. sigmaaldrich.comnih.gov The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation. sigmaaldrich.com

Chiral GC: Similar to chiral HPLC, chiral GC uses a capillary column coated with a chiral stationary phase. gcms.cz The compound must be volatile or be made volatile through derivatization. The two enantiomers will interact differently with the chiral stationary phase, resulting in different elution times and allowing for the determination of the enantiomeric excess (e.e.). gcms.cz

The determination of enantiomeric purity is critical as different enantiomers of a compound can have vastly different biological activities.

Future Research Trajectories and Unanswered Questions Regarding S 3 Ethylmorpholine Hydrochloride

Exploration of Novel Synthetic Routes with Enhanced Sustainability Metrics

The current production of (S)-3-Ethylmorpholine hydrochloride likely relies on established, yet potentially resource-intensive, synthetic methodologies. A primary focus of future research will be the development of greener and more sustainable synthetic routes. This aligns with the broader push within the chemical industry to minimize environmental impact and improve process efficiency. jddhs.comresearchgate.netjddhs.com

Key areas for investigation include:

Biocatalytic Approaches: The use of enzymes, such as transaminases, for the asymmetric synthesis of chiral amines from prochiral ketones is a rapidly advancing field. jddhs.comacmec.com.cn Future work could explore the development of a specific transaminase or other biocatalyst capable of producing the (S)-enantiomer of 3-ethylmorpholine (B1592558) with high enantiomeric excess and yield. mdpi.com This would offer a milder and more environmentally friendly alternative to traditional chemical catalysis. acmec.com.cn

Green Solvents and Reagents: Research into replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is crucial. researchgate.net For instance, recent advancements have shown the successful synthesis of morpholines from 1,2-amino alcohols using ethylene (B1197577) sulfate (B86663) in a redox-neutral process, which could be adapted for this compound. nih.govnih.gov

Continuous Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and process control, leading to reduced waste and energy consumption. jddhs.com

A comparative table of potential sustainable synthesis strategies is presented below:

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste. acmec.com.cnsigmaaldrich.com | Enzyme discovery and engineering for specific substrate, process optimization. mdpi.comsigmaaldrich.com |

| Green Solvents | Reduced toxicity and environmental impact, potential for recycling. researchgate.net | Ensuring high reactivity and selectivity in alternative solvent systems. |

| Flow Chemistry | Improved safety, scalability, and process control; reduced waste. jddhs.com | Reactor design and optimization for specific reaction kinetics. |

Investigation of Undiscovered Reactivity Patterns and Derivatization Opportunities

The reactivity of this compound is largely dictated by the secondary amine within the morpholine (B109124) ring. While general reactions of secondary amines are well-documented, a detailed exploration of the specific reactivity of this chiral compound is a fertile area for future research.

Future investigations should focus on:

Derivatization for Analytical Purposes: Developing robust derivatization methods is essential for the accurate quantification and analysis of this compound in various matrices. Common derivatizing agents for secondary amines that could be explored include 2-naphthalenesulfonyl chloride (NSCl), o-phthalaldehyde (B127526) (OPA) in combination with a thiol, and 9-fluorenylmethyl chloroformate (FMOC-Cl). chembuyersguide.combldpharm.comresearchgate.net

N-Functionalization: Exploring a wide range of reactions at the nitrogen atom to create novel derivatives with potentially interesting biological or material properties. This could include N-alkylation, N-arylation, and the formation of amides and sulfonamides.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the morpholine ring under various conditions and exploring potential ring-opening or rearrangement reactions could lead to the synthesis of novel acyclic or different heterocyclic structures.

The following table outlines potential derivatization reagents and their applications:

| Derivatization Reagent | Target Functional Group | Potential Application |

| 2-Naphthalenesulfonyl chloride (NSCl) | Secondary Amine | HPLC analysis with UV detection. chembuyersguide.com |

| o-Phthalaldehyde (OPA)/Thiol | Secondary Amine (after conversion) | HPLC with fluorescence detection. bldpharm.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | HPLC with UV or fluorescence detection. researchgate.net |

Advanced Computational Studies for Predictive Modeling of its Chemical Behavior

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules, thereby guiding experimental work and accelerating discovery. sigmaaldrich.comcymitquimica.com For this compound, advanced computational studies could provide invaluable insights.

Future research in this area should include:

Conformational Analysis: A detailed computational study of the conformational landscape of the 3-ethylmorpholine ring and its hydrochloride salt would be crucial for understanding its interactions with biological targets or in catalytic processes.

Prediction of Physicochemical Properties: Computational models can be employed to predict key properties such as solubility, pKa, and lipophilicity (logP), which are critical for applications in medicinal chemistry and materials science.

Reaction Mechanism Elucidation: Quantum mechanical calculations can be used to model potential reaction pathways for its synthesis and derivatization, helping to optimize reaction conditions and predict the formation of byproducts. mdpi.com

Expansion of its Applications in Emerging Fields of Chemical Science

While this compound is currently utilized as a chemical building block, its chiral nature and heterocyclic scaffold suggest potential for broader applications. bldpharm.comchemicalbook.com

Promising areas for future exploration include:

Organocatalysis: Chiral morpholines have shown promise as organocatalysts in asymmetric synthesis. Future research could investigate the catalytic activity of this compound or its derivatives in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Medicinal Chemistry: The morpholine motif is a common feature in many approved drugs due to its favorable physicochemical properties. researchgate.net this compound could serve as a key fragment in the design and synthesis of novel bioactive molecules targeting a range of diseases.

Materials Science: The incorporation of chiral morpholine units into polymers or other materials could lead to novel properties, such as chiroptical behavior or specific recognition capabilities.

Challenges and Prospects in Industrial Scale-Up of this compound Synthesis

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges that must be addressed to ensure a cost-effective, safe, and sustainable process. acmec.com.cn

Key considerations for the industrial scale-up of this compound synthesis include:

Process Optimization and Control: Developing a robust and reproducible manufacturing process requires careful optimization of reaction parameters, including temperature, pressure, reaction time, and catalyst loading. The implementation of Process Analytical Technology (PAT) can aid in real-time monitoring and control.

Impurity Profiling and Control: A thorough understanding of the impurity profile is essential for ensuring the quality and safety of the final product. This involves identifying potential impurities, developing analytical methods for their detection, and establishing strategies for their removal.

Cost-Effectiveness: The economic viability of the industrial process is paramount. This necessitates the use of inexpensive and readily available starting materials, high-yielding reactions, and efficient purification methods. The development of biocatalytic routes, as mentioned earlier, could significantly improve the cost-effectiveness of producing this chiral amine. jddhs.com

The following table summarizes the key challenges and potential solutions for industrial scale-up:

| Challenge | Potential Solutions |

| Process Control | Implementation of Process Analytical Technology (PAT), continuous flow manufacturing. |

| Impurity Control | Thorough process understanding, development of robust analytical methods, efficient purification techniques. |

| Cost-Effectiveness | Use of inexpensive starting materials, high-yield reactions, development of biocatalytic routes. jddhs.comacmec.com.cn |

| Sustainability | Adoption of green chemistry principles, waste minimization, solvent recycling. jddhs.comresearchgate.net |

常见问题

Q. What are the recommended analytical methods for characterizing the purity of (S)-3-Ethylmorpholine hydrochloride in academic research?

Methodological Answer:

- HPLC with UV/Vis Detection : Use reverse-phase HPLC with validated reference standards (e.g., EP/Ph. Eur. guidelines) to quantify impurities. Ensure column compatibility with polar solvents like methanol or water-acetonitrile mixtures .